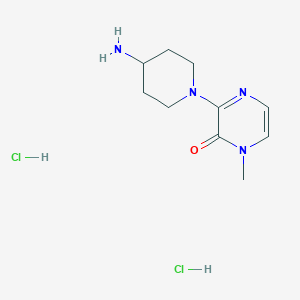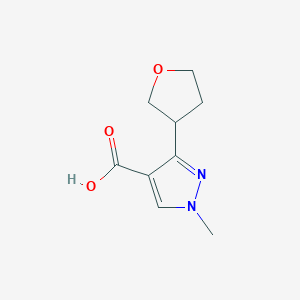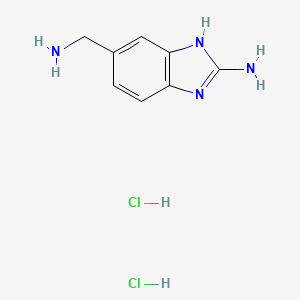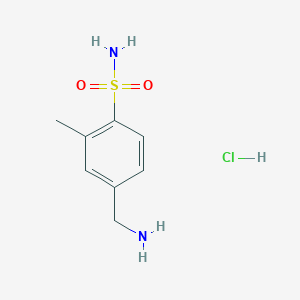![molecular formula C9H9BrClN3O B1383486 [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1803566-73-5](/img/structure/B1383486.png)
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Overview
Description
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride, also known as 3-bromophenyl-1,2,4-oxadiazol-5-ylmethanamine hydrochloride, is an organic compound with a molecular formula of C8H8BrN3O2HCl and a molecular weight of 276.6 g/mol. It is a white crystalline solid that is soluble in water, methanol, and ethanol. The compound is widely used in scientific research and laboratory experiments due to its unique properties and potential applications.
Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential in cancer treatment. The synthesis of new analogs of this molecule has shown promising results in anticancer activity . These studies often involve molecular docking studies, ADME (absorption, distribution, metabolism, and excretion), and toxicity prediction to assess the efficacy and safety of the compound .
Neuroprotective Agent
Research indicates that derivatives of this compound may have neuroprotective properties. This is particularly relevant in the context of diseases where oxidative stress plays a role in neuronal damage. The compound’s ability to modulate oxidative stress markers like MDA (malondialdehyde) suggests its potential use in protecting neuronal health .
Enzyme Inhibition
The compound has been investigated for its role in enzyme inhibition, specifically targeting acetylcholinesterase (AchE) . AchE is crucial for nerve pulse transmission, and its inhibition can lead to significant behavioral changes and movement impairment. This application could be relevant in the study of neurodegenerative diseases and pesticides .
Antioxidant Properties
Due to the compound’s structural characteristics, it may exhibit antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases. The compound’s ability to scavenge free radicals could make it a candidate for further research in oxidative stress-related conditions .
Pharmacological Research
The compound’s diverse biological activities make it a scaffold for the development of new drugs. Its nitrogen-based hetero-aromatic ring structure is a significant feature that researchers can exploit to synthesize drugs with various pharmacological effects .
Aquatic Toxicology
In the field of aquatic toxicology, the compound’s derivatives have been used to study their effects on aquatic organisms. For example, research on rainbow trout alevins has provided insights into the neurotoxic potential of these compounds, which is crucial for environmental risk assessments .
Biomarker Development
The compound’s interaction with biological markers like MDA makes it a potential tool for developing biomarkers. Biomarkers are essential in diagnosing and monitoring the progression of diseases, especially those involving oxidative damage .
Chemical Synthesis and Drug Design
Finally, the compound serves as a building block in chemical synthesis and drug design. Its structure allows for the creation of various derivatives, each with potentially unique biological activities. This versatility is invaluable in the ongoing search for new therapeutic agents .
properties
IUPAC Name |
[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O.ClH/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBFQFPJPNLCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
CAS RN |
1803566-73-5 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(3-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803566-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)


amine hydrochloride](/img/structure/B1383415.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)


![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)
